5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine and thiazole groups are particularly important for binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the thiazole and p-tolyl groups.
2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide: Lacks the fluorine atom.
5-fluoro-2-methoxy-N-(2-(2-thiazol-4-yl)ethyl)benzenesulfonamide: Lacks the p-tolyl group.
Uniqueness
The presence of both the fluorine atom and the thiazole ring in 5-fluoro-2-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S2/c1-13-3-5-14(6-4-13)19-22-16(12-26-19)9-10-21-27(23,24)18-11-15(20)7-8-17(18)25-2/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHNIRUIDQGCGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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